N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride
Description
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)-2,5-dimethylpyrazole-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2S.ClH/c1-12-11-13(22(4)20-12)17(24)23(10-9-21(2)3)18-19-16-14(25-5)7-6-8-15(16)26-18;/h6-8,11H,9-10H2,1-5H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHBADYWIQQIKEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)N(CCN(C)C)C2=NC3=C(C=CC=C3S2)OC)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse sources.
Chemical Structure and Properties
The compound's structure is characterized by the following molecular formula:
- Molecular Formula : C₁₉H₂₂ClN₃O₂S
- Molecular Weight : 391.9 g/mol
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₂ClN₃O₂S |
| Molecular Weight | 391.9 g/mol |
| CAS Number | 1322280-68-1 |
The compound features a pyrazole core, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties .
Anticancer Properties
Recent studies have indicated that pyrazole derivatives exhibit significant anticancer activity. For instance, a series of pyrazole compounds were evaluated for their antiproliferative effects against various cancer cell lines. Compounds similar to this compound demonstrated moderate to high inhibition of cell proliferation in human liver (SK-Hep-1), breast (MDA-MB-231), and gastric (NUGC-3) cancer cell lines .
Anti-inflammatory Activity
The compound has shown promising results in anti-inflammatory assays. In vitro studies indicated that it could inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, similar pyrazole derivatives have been reported to inhibit TNF-α by up to 85% at specific concentrations . This suggests that the compound could be effective in managing inflammatory diseases.
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of the methoxybenzo[d]thiazole moiety enhances its binding affinity to these targets, potentially leading to modulation of their activity .
Case Studies
Several case studies have been conducted to evaluate the efficacy of pyrazole derivatives:
-
Study on Anti-cancer Activity :
- Objective : To evaluate the antiproliferative effects of pyrazole derivatives.
- Findings : Compounds exhibited IC₅₀ values in the low micromolar range against various cancer cell lines, indicating strong anticancer potential.
- Study on Anti-inflammatory Effects :
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Pyrazole Core : This can be achieved through cyclization reactions involving appropriate hydrazine derivatives.
- Introduction of Dimethylaminoethyl Group : Nucleophilic substitution reactions are employed for this step.
- Coupling with Methoxybenzo[d]thiazole Moiety : This is achieved through amide bond formation.
Scientific Research Applications
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in critical cellular pathways. Notable applications include:
1. Anticancer Activity:
Research indicates that this compound exhibits significant cytotoxic effects on various cancer cell lines. It has been shown to inhibit cell proliferation and induce apoptosis through the activation of caspase pathways.
Case Study 1: Anticancer Efficacy
A study published in ChemBioChem demonstrated that treatment with this compound led to reduced tumor growth in animal models compared to untreated groups, suggesting its potential as an anticancer agent .
2. Neuroprotective Effects:
The compound has also been investigated for its neuroprotective properties against oxidative stress-induced neuronal damage. It was found to reduce reactive oxygen species (ROS) levels and enhance antioxidant defenses.
Case Study 2: Neuroprotection
In vitro studies revealed that the compound mitigated neuronal cell death in models of neurodegeneration, indicating its potential application in treating disorders like Alzheimer's disease .
Applications in Drug Development
Given its promising biological activities, N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride is positioned as a candidate for further development in drug formulation targeting cancer and neurodegenerative diseases.
Comparison with Similar Compounds
Key Structural Features :
- Dimethylaminoethyl Side Chain: Increases solubility and may participate in cation-π interactions .
Structural Comparison
Key Observations :
- The target compound’s pyrazole-benzothiazole hybrid distinguishes it from Dasatinib’s thiazole-pyrimidine scaffold, which is optimized for BCR-ABL inhibition .
- Compared to ’s dual benzothiazole compound, the dimethylaminoethyl group in the target may offer better solubility and reduced steric hindrance .
Physicochemical Properties
Key Observations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
